REACTION_CXSMILES
|
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][C:15]([OH:17])=O)[CH:9]=[C:10]([Cl:12])[CH:11]=1>C(Cl)Cl>[Cl:12][C:10]1[CH:9]=[C:8]2[C:7](=[C:6]([Cl:5])[CH:11]=1)[C:15](=[O:17])[CH2:14][CH2:13]2
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Name
|
|
Quantity
|
45.2 g
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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54.8 g
|
Type
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reactant
|
Smiles
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ClC=1C=C(C=C(C1)Cl)CCC(=O)O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After reaction
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Type
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CUSTOM
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Details
|
excess thionyl chloride and the solvent were removed by distillation
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Type
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ADDITION
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Details
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The oily residue was added dropwise at 40° C. to a suspension of aluminium chloride (66.7 g) in methylene chloride (200 ml)
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Type
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ADDITION
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Details
|
The reaction mixture was added to dilute hydrochloric acid after 18 hours at 40° C
|
Duration
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18 h
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Type
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CUSTOM
|
Details
|
The aqueous phase was separated off
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Type
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EXTRACTION
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Details
|
extracted once with methylene chloride (250 ml)
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2CCC(C2=C(C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |